molecular formula C16H18N2O7 B612860 Z-L-Threonine N-hydroxysuccinimide ester CAS No. 76401-90-6

Z-L-Threonine N-hydroxysuccinimide ester

Cat. No. B612860
CAS RN: 76401-90-6
M. Wt: 253,26 g/mole
InChI Key: VTZRUMKJVGFNAZ-YGRLFVJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-L-Threonine N-hydroxysuccinimide ester is a chemical compound with the molecular formula C16H18N2O7 . It is also known by the synonym Z-L-Thr-OSu .


Molecular Structure Analysis

The molecular structure of Z-L-Threonine N-hydroxysuccinimide ester consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . The IUPAC name for this compound is benzyl (1S,2R)-1- { [ (2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-2-hydroxypropylcarbamate .


Chemical Reactions Analysis

N-hydroxysuccinimide esters, such as Z-L-Threonine N-hydroxysuccinimide ester, are known to be versatile reactivity-based probes. They can map the reactivity of a wide range of nucleophilic ligandable hotspots, including lysines, serines, threonines, and tyrosines .


Physical And Chemical Properties Analysis

Z-L-Threonine N-hydroxysuccinimide ester is a white powder with a melting point of 97-101°C . It has a molecular weight of 350.33 . The compound should be stored at 0-8°C .

Future Directions

The use of N-hydroxysuccinimide esters, such as Z-L-Threonine N-hydroxysuccinimide ester, as reactivity-based probes for mapping proteome-wide ligandable hotspots is a promising area of research . These compounds could potentially be used to identify previously unknown druggable hotspots in proteins, enabling new strategies for drug discovery .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7/c1-10(19)14(15(22)25-18-12(20)7-8-13(18)21)17-16(23)24-9-11-5-3-2-4-6-11/h2-6,10,14,19H,7-9H2,1H3,(H,17,23)/t10-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZRUMKJVGFNAZ-YGRLFVJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679835
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-L-Threonine N-hydroxysuccinimide ester

CAS RN

76401-90-6
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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